2,2-Dimethylhexyl acrylate
Description
However, extensive information is available for 2-Ethylhexyl acrylate (2-EHA), a structurally related compound. This article will focus on 2-EHA and its comparison with other acrylates, as per the evidence provided.
2-Ethylhexyl acrylate (CAS 103-11-7) is a high-purity monomer with the molecular formula C₁₁H₂₀O₂ and a molar mass of 184.28 g/mol. It is synthesized via acid-catalyzed esterification of acrylic acid with 2-ethylhexanol . Key properties include:
- Density: 0.885 g/cm³ at 25°C
- Boiling Point: 215–219°C
- Flash Point: 82°C (closed cup)
- Solubility: <0.1 g/100 mL in water, miscible with alcohols and ethers .
2-EHA is widely used in pressure-sensitive adhesives, latex paints, textile finishes, and coatings due to its flexibility, UV resistance, and compatibility with polymers . It is stabilized with hydroquinone monomethyl ether (MEHQ) to prevent polymerization .
Properties
CAS No. |
13141-04-3 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2,2-dimethylhexyl prop-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-5-7-8-11(3,4)9-13-10(12)6-2/h6H,2,5,7-9H2,1,3-4H3 |
InChI Key |
ZDEMXHSNWUJBIV-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)COC(=O)C=C |
Canonical SMILES |
CCCCC(C)(C)COC(=O)C=C |
Other CAS No. |
13141-04-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Acrylates
2-(Dimethylamino)ethyl Acrylate (CAS 2439-35-2)
- Molecular Formula: C₇H₁₃NO₂
- Molar Mass : 143.18 g/mol .
- Key Differences :
- Contains a tertiary amine group , enabling pH-sensitive reactivity and cationic charge, making it suitable for water-soluble polymers and coatings.
- Higher polarity compared to 2-EHA, leading to increased solubility in polar solvents.
- Applications: Adhesives, flocculants, and drug delivery systems .
- Safety : Classified as a skin and respiratory irritant (GHS Hazard Codes: Xi, R37/38, R43) .
2-Hydroxyethyl Acrylate (CAS 818-61-1)
Methoxyethyl Acrylate (CAS 3129-25-7)
Isobutyl Methacrylate (CAS 97-86-9)
Data Tables
Table 1: Physical Properties of Selected Acrylates
| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) | Water Solubility |
|---|---|---|---|---|---|
| 2-Ethylhexyl acrylate | C₁₁H₂₀O₂ | 184.28 | 215–219 | 0.885 | <0.1 g/100 mL |
| 2-(Dimethylamino)ethyl acrylate | C₇H₁₃NO₂ | 143.18 | 195–200 | 1.01 | Miscible |
| 2-Hydroxyethyl acrylate | C₅H₈O₃ | 116.12 | 210–215 | 1.11 | 35 g/100 mL |
| Methoxyethyl acrylate | C₆H₁₀O₃ | 130.14 | 180–185 | 1.06 | 5 g/100 mL |
Q & A
Q. What role does this compound play in pressure-sensitive adhesives (PSAs)?
- Methodological Answer : As a comonomer (10–30 wt%), it enhances peel strength (≥5 N/cm) and reduces storage modulus (G’ < 0.1 MPa at 25°C). Optimize via tackifier (e.g., rosin ester) compatibility studies using rheological time-temperature superposition .
Q. How is this compound integrated into stimuli-responsive hydrogels?
- Methodological Answer : Incorporate into PEGDA networks via UV-initiated polymerization (λ = 365 nm, 5 mW/cm²). The hydrophobic side chains enable swelling ratios >10 in organic solvents (e.g., toluene), characterized by equilibrium swelling experiments and SAXS for nanostructure analysis .
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